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For Researchers, Scientists, and Drug Development Professionals

Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride)

is a cell-permeant, fluorogenic substrate designed for the detection of intracellular protease

activity. Specifically, it serves as a substrate for trypsin and other serine proteases. The non-

fluorescent BZiPAR molecule is cleaved by active proteases within the cell, releasing the highly

fluorescent Rhodamine 110 (R110). This enzymatic reaction allows for the quantification of

protease activity at a single-cell level using flow cytometry. The fluorescence intensity of R110

is directly proportional to the amount of protease activity within the cell. The resulting R110

product has an excitation maximum of approximately 496 nm and an emission maximum of

around 520 nm, making it compatible with standard flow cytometer configurations.

Principle of the Assay
The BZiPAR assay is based on the enzymatic cleavage of the substrate by intracellular

proteases. In its native state, BZiPAR is a non-fluorescent bisamide derivative of Rhodamine

110. Upon entry into a cell with active proteases, the peptide chains are cleaved. This is a two-

step process where the initial cleavage yields a fluorescent monoamide intermediate, and a

subsequent cleavage releases the free Rhodamine 110, which exhibits a significant increase in

fluorescence. This change in fluorescence can be readily detected and quantified by flow

cytometry, providing a sensitive measure of protease activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12391866?utm_src=pdf-interest
https://www.benchchem.com/product/b12391866?utm_src=pdf-body
https://www.benchchem.com/product/b12391866?utm_src=pdf-body
https://www.benchchem.com/product/b12391866?utm_src=pdf-body
https://www.benchchem.com/product/b12391866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Hypothetical Dose-Response of a Serine
Protease Inhibitor on BZiPAR Cleavage

Inhibitor Concentration
(µM)

Mean Fluorescence
Intensity (MFI) of
Rhodamine 110

% Inhibition of Protease
Activity

0 (Control) 15,000 0

0.1 12,500 16.7

1 8,000 46.7

10 3,500 76.7

100 1,200 92.0

Table 2: Kinetic Analysis of BZiPAR Cleavage in Jurkat
Cells

Incubation Time (minutes)
Mean Fluorescence Intensity (MFI) of
Rhodamine 110

0 500

15 4,500

30 9,800

60 14,500

120 16,000

Experimental Protocols
Protocol 1: General Staining Protocol for Suspension
Cells (e.g., Jurkat)
Materials:
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BZiPAR (store at 4°C, protected from light)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Flow cytometry tubes (12 x 75 mm)

Flow cytometer

Procedure:

Cell Preparation:

Culture Jurkat cells to a density of 0.5 - 1 x 10^6 cells/mL.

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet once with 10 mL of pre-warmed PBS.

Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

BZiPAR Staining:

Prepare a 10 mM stock solution of BZiPAR in DMSO.

Dilute the BZiPAR stock solution in complete culture medium to the desired final

concentration (a starting concentration of 10 µM is recommended for optimization).

Add the BZiPAR working solution to the cell suspension.

Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation

time should be determined empirically.

Sample Acquisition:

Following incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.
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Resuspend the cells in 500 µL of ice-cold PBS.

Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at

approximately 520 nm (typically in the FITC channel).

Protocol 2: Staining Protocol for Adherent Cells (e.g.,
HeLa)
Materials:

BZiPAR

DMSO

Complete cell culture medium

PBS

Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)

Flow cytometry tubes

Procedure:

Cell Preparation:

Culture HeLa cells in a suitable culture vessel until they reach 70-80% confluency.

Aspirate the culture medium and wash the cells once with PBS.

Add pre-warmed Trypsin-EDTA to the vessel and incubate at 37°C until the cells detach.

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a

conical tube.

Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cells in

complete culture medium at 1 x 10^6 cells/mL.
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BZiPAR Staining:

Follow steps 2.2 and 2.3 from Protocol 1.

Sample Acquisition:

Follow step 3 from Protocol 1.

Mandatory Visualizations
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Caption: Mechanism of BZiPAR activation by intracellular proteases.
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Caption: Experimental workflow for BZiPAR staining and flow cytometry.
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Caption: Logical relationship of BZiPAR in a signaling pathway.

To cite this document: BenchChem. [Application Notes and Protocols for BZiPAR in Flow
Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391866#step-by-step-guide-for-using-bzipar-in-
flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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